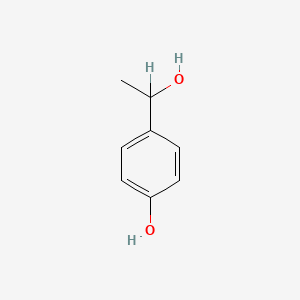

4-(1-Hydroxyethyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

166164-76-7 | |

| Record name | Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166164-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862911 | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2380-91-8 | |

| Record name | 1-(4-Hydroxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 1 Hydroxyethyl Phenol

Asymmetric Synthesis Approaches

The production of specific enantiomers of 4-(1-Hydroxyethyl)phenol is crucial for its application in pharmaceuticals and fine chemicals. Asymmetric synthesis, which selectively produces one enantiomer over the other, is achieved through both enzymatic and chemical methods.

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols, including this compound. Enzymes offer high selectivity under mild reaction conditions. nih.gov

A notable enzymatic strategy involves the asymmetric hydration of 4-hydroxystyrene derivatives using a promiscuous catalytic activity found in phenolic acid decarboxylases (PAD) or ferulic acid decarboxylases (FDC). google.com Specifically, FDC from Enterobacter sp. has been utilized to catalyze the addition of water across the C=C bond of 4-vinylphenol (B1222589), yielding (S)-4-(1-hydroxyethyl)phenol. google.comrsc.org This method can achieve conversions up to 82% and an enantiomeric excess (ee) of up to 77%. google.com

Multi-enzyme cascades have been designed to further enhance efficiency and sustainability. One such system uses a wild-type ferulic acid decarboxylase (FDC) for an initial decarboxylation step, followed by a rationally redesigned FDC mutant (FDC*) that exhibits significantly improved hydratase activity. acs.orgacs.org This redox-neutral, atom-efficient cascade can convert renewable cinnamic acid derivatives into valuable (S)-1-(4-hydroxyphenyl)ethanols. acs.orgacs.org

Another class of enzymes, alcohol dehydrogenases (ADHs), are also employed. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum can reduce 4'-hydroxyacetophenone. nih.gov However, this specific reaction was reported to yield a product with only 90% ee. nih.gov Cytochrome P450 enzymes, such as CYP199A4, can also perform stereoselective hydroxylation of substrates like 4-ethylphenol (B45693), producing this compound as the main product (78% of product distribution). uq.edu.au

Table 1: Enzymatic Approaches for Chiral this compound Synthesis

| Enzyme System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ferulic Acid Decarboxylase (FDC) from Enterobacter sp. | 4-Vinylphenol | (S)-4-(1-Hydroxyethyl)phenol | Achieved up to 82% conversion and 77% enantiomeric excess (ee). | google.com |

| Multi-enzyme cascade (FDC and FDC* mutant) | Cinnamic acid derivatives | (S)-1-(4-hydroxyphenyl)ethanols | Redox-neutral, atom-efficient process; avoids isolation of unstable intermediates. | acs.orgacs.org |

| (S)-1-phenylethanol dehydrogenase (PEDH) | 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)ethanol | Yielded product with 90% ee. | nih.gov |

| Cytochrome P450 (CYP199A4) | 4-Ethylphenol | This compound | Product distribution was 78% this compound and 22% 4-vinylphenol. | uq.edu.au |

While enzymatic methods are prominent, stereoselective chemical routes are also explored. These typically involve the asymmetric reduction of the prochiral ketone, 4'-hydroxyacetophenone. This is often achieved using chiral catalysts or reagents that favor the formation of one enantiomer.

For context, non-stereoselective, or racemic, synthesis is commonly performed via the reduction of 4'-hydroxyacetophenone. Standard laboratory practice may use sodium borohydride (B1222165) in methanol (B129727). google.com Industrial production can involve the catalytic hydrogenation of 4-acetylphenol, often using a palladium catalyst. To render these reactions stereoselective, chiral ligands are incorporated into metal catalysts, or chiral reducing agents are used. The development of efficient catalysts that can selectively produce either the (R) or (S) enantiomer with high purity remains an active area of research.

One key approach is protein engineering. A redesigned FDC variant, where a neutral valine was replaced by a carboxylate residue (glutamate or aspartate), was shown to significantly boost the enzyme's hydratase activity and eliminate the need for a bicarbonate cofactor. nih.gov

Process optimization is equally important. In a multi-enzyme cascade converting 3-chlorocoumaric acid, a time study revealed that while the reaction reached 94% conversion to the chiral alcohol with 97% ee after just two hours, the enantiomeric purity eroded over time, dropping to 66% ee after 24 hours. nih.gov This degradation was attributed to a nonselective background hydration reaction, highlighting the need for careful monitoring and timely termination of the biotransformation to achieve optimal results. nih.gov Furthermore, adjusting reaction conditions, such as pH, can dramatically improve stereospecificity. For example, the PEDH-catalyzed reduction of a related substrate became fully stereospecific when the pH was raised to 8.0. nih.gov

Stereoselective Chemical Synthesis Routes

Novel Synthetic Route Development

Research into novel synthetic routes for this compound is driven by the need for more sustainable and efficient manufacturing processes. Key trends include the adoption of green chemistry principles and the design of advanced catalysts.

Green chemistry aims to reduce the environmental impact of chemical processes. The multi-enzyme cascades for producing (S)-1-(4-hydroxyphenyl)ethanols are prime examples of this approach in action. nih.govacs.orgacs.org These biocatalytic systems operate under mild, ambient conditions and are highly atom-efficient. nih.govacs.org By starting from stable and renewable coumaric acid derivatives, they avoid the need to synthesize and isolate unstable 4-vinylphenol intermediates, a process that often relies on atom-inefficient methods like the Wittig olefination. nih.gov This cascade approach saves resources, time, and energy while minimizing waste, with carbon dioxide being the primary byproduct. nih.govacs.org

Additionally, a whole-cell biotransformation system using a recombinant E. coli strain has been proposed as a potential green synthesis route for producing related phenolic compounds. mdpi.com

The development of highly efficient catalysts is central to advancing the synthesis of this compound. In the realm of biocatalysis, this includes the rational redesign and directed evolution of enzymes to enhance their activity, selectivity, and stability. The creation of the FDC* hydratase mutant is a clear success in this area, demonstrating how targeted mutations can vastly improve a desired catalytic function. nih.govacs.orgacs.org

In chemical synthesis, catalyst development focuses on creating robust and selective systems. While not used for the direct synthesis of this compound, the development of a bimetallic iron-ruthenium nanoparticle catalyst supported on an ionic liquid phase (Fe25Ru75@SILP) for the related hydrodeoxygenation of hydroxyacetophenones showcases the direction of modern catalyst design. rsc.org For industrial production, improvements to heterogeneous catalysts, such as the palladium catalysts used for hydrogenation, are sought to increase efficiency, improve selectivity, and ensure catalyst longevity and recyclability.

Scale-Up Considerations for Laboratory to Industrial Research

Transitioning the synthesis of this compound from laboratory benchtop to industrial-scale production introduces a distinct set of challenges and considerations. While laboratory methods prioritize versatility and yield on a small scale, industrial processes emphasize cost-effectiveness, safety, efficiency, and environmental impact.

The most prevalent industrial route to this compound is the catalytic hydrogenation of its precursor, 4-hydroxyacetophenone. This process is favored for its high selectivity and efficiency. Key parameters that require optimization during scale-up include catalyst selection, reaction conditions, and product purification. Palladium on carbon (Pd/C) is a commonly employed catalyst, though others may be used depending on cost and desired performance. The reaction is typically run under controlled temperature and hydrogen pressure to ensure complete conversion while minimizing side reactions. Post-reaction, the crude product must be purified, which is generally achieved through industrial-scale recrystallization or distillation to meet commercial purity standards.

Another promising approach for scalable synthesis involves chemoenzymatic and biocatalytic methods. These processes offer high stereoselectivity under mild conditions, which is a significant advantage over traditional chemical methods. For instance, multienzyme cascade reactions have been developed for the stereoselective hydroxyethylation of phenols. acs.orgnih.gov A one-pot cascade using engineered enzymes like tyrosine phenol-lyase and ferulic acid decarboxylase can convert substituted phenols into chiral hydroxyethyl (B10761427) derivatives. acs.orgnih.gov The scalability of such enzymatic processes has been demonstrated, with reactions performed on a multigram scale, achieving high conversions and excellent enantioselectivity. acs.org These biocatalytic systems are attractive for industrial application due to their reduced environmental footprint and ability to produce enantiomerically pure compounds. acs.orgbiosynth.com

The table below contrasts common laboratory-scale synthesis with industrial production considerations.

| Parameter | Laboratory Scale Synthesis | Industrial Scale Research & Production |

|---|---|---|

| Primary Method | Reduction of 4-hydroxyacetophenone with sodium borohydride (NaBH₄) in a protic solvent like methanol. | Catalytic hydrogenation of 4-hydroxyacetophenone using H₂ gas and a metal catalyst (e.g., Pd/C). |

| Key Reagents | Sodium borohydride, methanol/ethanol (B145695). | Hydrogen gas, palladium on carbon (Pd/C) or other heterogeneous catalysts. |

| Reaction Conditions | Mild conditions, typically room temperature. | Elevated temperature and pressure to increase reaction rate and throughput. |

| Throughput & Efficiency | Lower throughput. Focus on yield and purity for characterization. | High throughput is critical. Focus on Turnover Number (TON) and Turnover Frequency (TOF) for catalysts. thieme-connect.com |

| Purification | Column chromatography, preparative TLC. | Recrystallization, distillation. |

| Stereocontrol | Can employ chiral reducing agents or enzymatic methods for asymmetric synthesis. biosynth.com | Asymmetric hydrogenation with chiral catalysts or use of biocatalytic routes for enantiomerically pure products. acs.orggoogle.com |

Elucidation of Reaction Mechanisms in Synthetic Pathways

Mechanistic Investigations of Carbon-Carbon Bond Formation

The synthesis of this compound inherently relies on the prior formation of its precursor, 4-hydroxyacetophenone. The critical carbon-carbon bond is the one connecting the acetyl group to the phenol (B47542) ring. The primary method for forging this bond is the Friedel-Crafts acylation of phenol or a related derivative.

A common laboratory and industrial method is the Fries rearrangement of phenyl acetate (B1210297). In this reaction, phenyl acetate is treated with a Lewis acid catalyst (like aluminum chloride). The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the cleavage of the acyl-oxygen bond to form an acylium ion electrophile. This electrophile then attacks the electron-rich phenol ring, typically at the para position due to steric hindrance and electronic factors, in a classic electrophilic aromatic substitution. A subsequent workup quenches the reaction and liberates the 4-hydroxyacetophenone product.

Challenges in these reactions include controlling regioselectivity (ortho vs. para substitution) and preventing side reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the product distribution.

Studies on Reductions and Oxidations Involving the Hydroxyethyl Moiety

The hydroxyethyl group is central to the identity of this compound and its reactivity is pivotal. Both its formation via reduction and its conversion via oxidation have been mechanistically studied.

Reduction of 4-Hydroxyacetophenone: The conversion of the ketone (4-hydroxyacetophenone) to a secondary alcohol (this compound) is a fundamental reduction reaction.

Hydride Reduction: In the laboratory, sodium borohydride (NaBH₄) is a frequent choice of reagent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (like methanol or water) provides a proton to neutralize the alkoxide, yielding the final secondary alcohol product. masterorganicchemistry.com

Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation is preferred. The mechanism involves the adsorption of both the 4-hydroxyacetophenone and hydrogen gas onto the surface of a metal catalyst (e.g., palladium). The H-H bond of hydrogen is cleaved on the metal surface, and the hydrogen atoms are sequentially added across the carbonyl C=O double bond, leading to the formation of the hydroxyethyl group.

Oxidation of this compound: The secondary alcohol of this compound can be oxidized back to 4-hydroxyacetophenone.

Chemical Oxidation: Oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation. More selective methods, such as using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant, proceed via a radical mechanism, offering higher selectivity under milder conditions.

Enzymatic Oxidation: Biocatalysts provide a highly specific means of oxidation. Vanillyl alcohol oxidase (VAO), for example, can act on this compound. Furthermore, enzymes like 4-hydroxyacetophenone monooxygenase, a Baeyer-Villiger-type monooxygenase, can oxidize the ketone precursor (4-hydroxyacetophenone) to an ester (4-hydroxyphenyl acetate), highlighting the enzymatic pathways available for modifying this structural motif. researchgate.netnih.govnih.gov This enzymatic oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent methyl group, a mechanism distinct from simple alcohol oxidation. nih.gov

The table below summarizes key redox reactions involving the hydroxyethyl moiety and its precursor.

| Reaction Type | Reagent/Catalyst | Starting Material | Product | Mechanistic Hallmark |

|---|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 4-Hydroxyacetophenone | This compound | Nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com |

| Reduction | H₂ / Palladium on Carbon (Pd/C) | 4-Hydroxyacetophenone | This compound | Surface-catalyzed addition of hydrogen atoms across the C=O bond. |

| Oxidation | Potassium Permanganate (KMnO₄) | This compound | 4-Hydroxyacetophenone | Two-electron oxidation of the secondary alcohol. |

| Oxidation | TEMPO | This compound | 4-Hydroxyacetophenone | Radical-mediated oxidation mechanism. |

| Oxidation | 4-Hydroxyacetophenone Monooxygenase | 4-Hydroxyacetophenone | 4-Hydroxyphenyl Acetate | Baeyer-Villiger oxidation; insertion of an oxygen atom. nih.govnih.gov |

Understanding Phenolic Hydroxyl Group Reactivity in Synthesis

The phenolic -OH is more acidic than the aliphatic alcohol of the hydroxyethyl group. vulcanchem.com This differential reactivity can be exploited for selective transformations. For example, under basic conditions, the phenolic proton is preferentially removed, forming a phenoxide ion. This enhances the ring's nucleophilicity and can direct reactions like etherification specifically to the phenolic oxygen. vulcanchem.com

As an activating group, the phenolic hydroxyl directs electrophiles to the ortho and para positions. Since the para position is already substituted by the hydroxyethyl group, electrophilic substitution (e.g., nitration, halogenation) primarily occurs at the ortho positions (C2 and C6). Steric hindrance from the adjacent hydroxyethyl group can influence the regioselectivity of these substitutions.

The table below details the reactivity of the phenolic hydroxyl group.

| Reaction Type | Reagents/Conditions | Role/Behavior of Phenolic -OH | Outcome |

|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640) / Pyridine | Acts as a nucleophile. | Forms 4-(1-hydroxyethyl)phenyl acetate (if selective) or the di-acetylated product. |

| Etherification | Alkyl Halide / Base (e.g., K₂CO₃) | Acts as an acid, forming a nucleophilic phenoxide. | Forms a phenolic ether. Differential reactivity allows selective alkylation over the aliphatic alcohol. vulcanchem.com |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃ / H₂SO₄ | Strongly activating, ortho,para-directing group. | Directs nitration to the position ortho to the hydroxyl group (e.g., 4-(1-hydroxyethyl)-2-nitrophenol). |

| Reactions Requiring Protection | Grignard Reagents, Organolithiums | Acidic proton quenches the organometallic reagent. | Requires protection (e.g., as a silyl (B83357) or benzyl (B1604629) ether) to prevent reagent decomposition. vulcanchem.com |

Research on Material Science Applications of 4 1 Hydroxyethyl Phenol and Its Derivatives

Polymer Chemistry and Functional Polymer Synthesis

The bifunctional nature of 4-(1-hydroxyethyl)phenol makes it a versatile building block for creating a wide range of functional polymers. unimelb.edu.au The phenolic hydroxyl group and the secondary alcohol on the ethyl group offer two distinct points for chemical modification and polymerization.

This monomer can be incorporated into polymer structures through several routes. For instance, the secondary alcohol can undergo acid-catalyzed intermolecular dehydration to form ether linkages, leading to cross-linked negative-tone resist systems. 20.210.105 More commonly, the phenolic hydroxyl group is protected, and the monomer is polymerized, often through free-radical polymerization of a corresponding styrene (B11656) or acrylate (B77674) derivative. researchgate.netmdpi.com After polymerization, the protecting group can be removed to yield a polymer with pendant phenolic hydroxyl groups. mdpi.com

The presence of the phenolic unit in the final polymer imparts several key characteristics:

Aqueous Base Solubility : The acidic nature of the phenol (B47542) allows the polymer to be developed using standard aqueous alkaline solutions, a fundamental requirement for many photoresist processes. researchgate.net

Etch Resistance : The aromatic rings provide superior resistance to plasma etching compared to fully aliphatic polymers, which is necessary for faithfully transferring the resist pattern to the underlying substrate. uoc.gr

Functionality : The phenolic hydroxyl group is a convenient handle for further chemical modification. It can be esterified or etherified to attach acid-labile protecting groups, which is the basis for most chemically amplified resists. 20.210.105unimelb.edu.au

This versatility has led to the synthesis of a diverse array of functional polymers for applications ranging from microelectronics to advanced coatings and materials. unimelb.edu.auresearchgate.net

Influence of Polymer Architecture on Lithographic Performance

The performance of photoresist materials in lithography is critically dependent on the molecular architecture of the constituent polymer. Polymers derived from this compound, most notably through its dehydration to 4-vinylphenol (B1222589) (also known as 4-hydroxystyrene) and subsequent polymerization, form the basis of many chemically amplified photoresists. The structure of these polymers, from the homopolymer to complex copolymers, is meticulously engineered to control properties such as transparency at exposure wavelengths, dissolution behavior, and plasma etch resistance.

Poly(4-hydroxystyrene), also known as poly(4-vinylphenol) (PVP), is a foundational polymer for photoresists, especially for 248 nm (KrF) deep-UV lithography, owing to its excellent UV transparency and aqueous base solubility. researchgate.netnih.gov However, unmodified PVP exhibits very high solubility in standard alkaline developers, which makes it unsuitable for creating high-contrast images on its own. google.com To overcome this, the polymer architecture is modified in several ways.

Copolymerization represents another powerful tool to fine-tune polymer properties. By incorporating different monomers into the poly(4-hydroxystyrene) backbone, researchers can enhance specific performance characteristics. For instance, copolymers of 4-hydroxystyrene with various acrylates are common in 193 nm photoresist formulations. researchgate.net Research into copolymers of styrene hexafluoroisopropanol (STYHFIP) with fluorinated acrylates has shown a direct link between the polymer's elemental composition and its lithographic properties. As the degree of fluorination on the acrylate alpha-position increases, the polymer's transparency improves, although this is often accompanied by a decrease in dry etch stability. researchgate.net

Structural modifications to the polymer backbone itself can also yield significant performance enhancements. Hydrogenation of poly(p-vinylphenol) converts the phenolic rings into cyclohexanolic structures. researchgate.net This chemical change reduces optical absorption (quinoid structures, which can form via oxidation of the phenol, are eliminated) and improves light transmittance in the deep-UV region, making these materials suitable for advanced photolithography applications. researchgate.net

The table below summarizes research findings on how different architectural modifications to polymers based on the 4-hydroxystyrene structure influence key lithographic performance metrics.

| Polymer Architectural Modification | Key Monomers/Structures | Influence on Lithographic Performance | Source |

|---|---|---|---|

| Backbone Hydrogenation | Hydrogenated poly(p-vinylphenol) | Improved light transmittance in the deep-UV region by converting phenolic moieties to cyclohexanolic structures, reducing oxidized sites. researchgate.net | researchgate.net |

| Copolymerization (Fluorination) | tert-butyl 2-trifluoromethylacrylate (TBTFMA) with styrene hexafluoroisopropanol (STYHFIP) | Improves transparency compared to non-fluorinated or less-fluorinated acrylate copolymers. researchgate.net | researchgate.net |

| Copolymerization (Etch Resistance vs. Transparency) | Copolymers of STYHFIP with tert-butyl acrylate (TBA), tert-butyl 2-fluoroacrylate (TBFA), and TBTFMA | Transparency improves in the order of CF3 > F > H substitution, while dry etch stability decreases in the same order. researchgate.net | researchgate.net |

| Hydroxyl Group Protection | Poly(4-hydroxystyrene) with t-butoxycarbonyl (t-BOC) protecting groups | Controls the dissolution switch in chemically amplified resists. The level of protection is tuned to optimize contrast and sensitivity. nist.gov | nist.gov |

Development of Specialty Polymers for High-Performance Applications

Beyond their primary use in mainstream lithography, polymers derived from this compound are foundational to a range of specialty polymers designed for high-performance applications. These materials are engineered to possess superior thermal stability, chemical resistance, or unique functional properties for use in advanced electronics, coatings, and functional materials. sigmaaldrich.comresearchgate.net

Poly(4-vinylphenol) itself is considered a specialty polymer that can be used as a substitute for Novolac resins in certain photoresist formulations, as an adhesion promoter, and to improve the heat resistance of hot-melt adhesives. sigmaaldrich.com Its derivatives have been developed as antioxidants and flame retardants in plastics. sigmaaldrich.com The inherent properties of PVP, such as a high glass transition temperature (Tg 130-185 °C) and rigid aromatic structure, make it a suitable candidate for applications demanding high thermal stability. sigmaaldrich.com

The development of specialty copolymers allows for the introduction of new functionalities. For example, by copolymerizing a monomer derived from eugenol (B1671780) (a phenolic compound) with 2-hydroxyethyl methacrylate (B99206) (HEMA), researchers have created polymers with built-in antioxidant and antimicrobial properties. rsc.org This approach, where a phenolic monomer provides bio-functionality, demonstrates how the core structure can be adapted for biomedical or other high-value applications. The resulting copolymers were found to be flexible, hydrophobic, and possessed good elastic properties. rsc.org

Fluorination is a common strategy to create high-performance polymers with specialty surface properties. Incorporating fluorine-containing monomers, such as 1H,1H,2H,2H-perfluorodecyl methacrylate, into an acrylate polymer backbone can significantly enhance hydrophobicity. researchgate.net This principle is applied to develop materials for protective coatings, low-surface-energy films, and release layers.

The versatility of the phenolic hydroxyl group also allows for its use in creating cross-linked networks. This is valuable in applications such as adhesives and coatings where durability and chemical resistance are paramount. For example, PVP can be used as a substitute for water-resistive wood adhesives. nih.gov Furthermore, the polymer's dielectric properties have led to its investigation for use in energy storage applications. nih.gov

The table below highlights several specialty polymers and their intended high-performance applications, demonstrating the versatility of polymer systems based on phenolic monomers like 4-hydroxystyrene.

| Specialty Polymer System | Key Components/Features | Targeted High-Performance Application | Key Properties | Source |

|---|---|---|---|---|

| Poly(4-vinylphenol) (PVP) | Homopolymer of 4-hydroxystyrene | Dielectric materials for energy storage, water-resistive wood adhesives, adhesion promotion. nih.govsigmaaldrich.com | High glass transition temperature, good thermal stability, film-forming capability. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Eugenol-Methacrylate Copolymers | Eugenol-methacrylate (EUMA) copolymerized with 2-hydroxyethyl methacrylate (HEMA) | Materials with antioxidant and antimicrobial properties for potential biomedical use. rsc.org | Radical scavenging activity, antimicrobial, flexible, hydrophobic. rsc.org | rsc.org |

| Fluorinated Acrylate Copolymers | Copolymers of monomers like 1H,1H,2H,2H-perfluorodecyl methacrylate (XFDM) | Protective coatings, hydrophobic surfaces. researchgate.net | High water contact angle, enhanced hydrophobicity, durability. researchgate.net | researchgate.net |

| Chemically Modified PVP | Poly(hydroxy styrene) modified with monomethylol phenol | Photoresists with reduced alkali dissolution rate and increased dissolution inhibition. google.com | Controlled solubility in alkaline developers. google.com | google.com |

Investigations into Biological Interactions and Potential Biomedical Research Avenues of 4 1 Hydroxyethyl Phenol

Elucidation of Molecular Mechanisms of Interaction with Biological Systems

Understanding how 4-(1-hydroxyethyl)phenol interacts with biological targets at a molecular level is crucial for determining its potential as a bioactive compound. Research has focused on its engagement with receptors, modulation of enzymes, and its passage into cells.

While direct binding studies on this compound are not extensively documented, research on its structural analogs provides significant insight into potential receptor targets. Derivatives of the closely related 4-(2-amino-1-hydroxyethyl)phenol have been identified as agonists for the β2 adrenergic receptor, a key target in respiratory therapies. google.com These derivatives stimulate receptor activity, which is involved in physiological processes like smooth muscle relaxation.

Furthermore, derivatives of this compound have been explored for their interaction with nuclear hormone receptors. A series of (1,4-disubstituted)-1,2,3-triazoles, which incorporate the 4-hydroxyphenyl moiety, were tested for their binding affinity to the ligand-binding domain of estrogen receptor beta (ERβ). semanticscholar.org One such analog, 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol, was identified as the most potent in a ligand displacement assay, with an EC50 of 1.59 µM. semanticscholar.org Computational predictions also suggest potential binding activity for this compound with androgen and C-X-C chemokine receptors. plantaedb.com

In the context of antiviral research, the related compound 4-(2-hydroxyethyl)phenol was found to bind to an allosteric site on the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov This binding occurs in a hydrophobic cavity, with the phenolic hydroxyl and hydroxyethyl (B10761427) groups forming key hydrogen bonds with the protein, highlighting a potential scaffold for antiviral drug development. nih.gov

The enzymatic interactions of this compound are a significant area of study. It is a known substrate for several oxidoreductase enzymes. For instance, it serves as a substrate for vanillyl alcohol oxidase (VAO) from the fungus Diplodia corticola. It is also a substrate for dehydrogenase enzymes, which catalyze its oxidation. biosynth.combiosynth.com Specifically, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), from the bacterium Aromatoleum aromaticum, participates in the anaerobic metabolism of p-ethylphenol, with this compound being a key intermediate. nih.gov Eugenol (B1671780) oxidase (EUGO) from Rhodococcus jostii can also efficiently catalyze the dehydrogenation of this compound. rcsb.org

In addition to being a substrate, it is also a product of enzymatic action. Ferulic acid decarboxylase (FDC) from Enterobacter sp. exhibits a promiscuous hydratase activity, catalyzing the asymmetric hydration of 4-hydroxystyrene derivatives to produce (S)-4-(1-hydroxyethyl)phenols. rsc.org

Derivatives of this compound have also been investigated as enzyme inhibitors. A study on inhibitors for macrophage migration inhibitory factor (MIF), a protein involved in inflammation and autoimmune diseases, explored a series of 4-(1,2,3-triazole)phenol derivatives. rug.nlnih.gov These compounds were tested for their ability to inhibit the tautomerase activity of MIF, with kinetic analysis indicating competitive and reversible binding to the enzyme's active site. researchgate.net

Direct research on the cellular uptake and specific localization of this compound is limited. However, insights can be drawn from studies on phenolic compounds in general and the physicochemical properties of the molecule. The amphiphilic nature of molecules like 4-(1-hydroxyheptyl)phenol, a longer-chain analog, suggests it may interact with biological membranes, which could influence its cellular uptake. vulcanchem.com The hydroxyethyl side chain is known to enhance lipid solubility, which can improve membrane permeability.

Studies on the localization of phenolic compounds in plant cells have shown that they often accumulate in vacuoles and cell walls. oup.comscirp.org Using techniques like confocal laser scanning microscopy, researchers have visualized phenolics such as hydroxycinnamic acids in the cell walls of various plants. oup.comscispace.com In the root and rhizome of Echinacea purpurea, phenolic compounds were found primarily in the vacuoles of parenchyma cells and in the surrounding cell walls. scirp.org While these studies are on endogenous plant phenolics, they suggest that once inside a cell, this compound could potentially be compartmentalized in similar locations. Further research is needed to determine the specific mechanisms of uptake (e.g., passive diffusion, carrier-mediated transport) and the precise subcellular localization in mammalian cells.

Enzymatic Modulation and Inhibition Mechanisms

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, this involves synthesizing derivatives with modified functional groups and correlating these structural changes with their biological effects.

A primary synthetic route to this compound itself is the reduction of 4-acetylphenol, often using reagents like sodium borohydride (B1222165). This ketone precursor also serves as a starting point for creating more complex derivatives.

Researchers have designed and synthesized numerous analogs to probe biological interactions. For instance, to develop inhibitors for macrophage migration inhibitory factor (MIF), a series of 4-(1,2,3-triazole)phenol derivatives were created. rug.nl This was achieved by coupling 4-azidophenol (B2928251) with various terminal alkynes using a copper-catalyzed azide-alkyne cycloaddition ("click" reaction). rug.nl Similarly, to create ligands for the estrogen receptor beta (ERβ), (1,4-disubstituted)-1,2,3-triazoles were prepared by reacting azidophenols with terminal alkynes. semanticscholar.org

Other synthetic strategies involve modifying the side chain. Derivatives of 4-(2-amino-1-hydroxyethyl)phenol have been synthesized through reductive alkylation processes, coupling a phenylethanolamine moiety with various side chains to explore their activity as β2 adrenergic receptor agonists. google.com The synthesis of analogs can also involve protecting the phenolic hydroxyl group while other parts of the molecule are modified. google.com

SAR studies have revealed key correlations between the structure of this compound derivatives and their bioactivity.

The Phenolic Hydroxyl Group : This group is critical for the antioxidant properties of the molecule, acting as a hydrogen atom donor to scavenge free radicals. In receptor interactions, it often serves as a crucial hydrogen bond donor. For many estrogen receptor ligands, a phenol (B47542) moiety is essential for binding to key amino acid residues like Glu353 and Arg394 in the receptor's ligand-binding pocket. semanticscholar.org

The Hydroxyethyl Side Chain : The secondary alcohol on this side chain can form additional hydrogen bonds with biological targets. vulcanchem.com Its presence also enhances lipid solubility compared to simpler phenols, which can improve permeability across cell membranes. Comparative studies show that analogs like 4-ethylphenol (B45693), which lack the hydroxyl group on the side chain, have reduced activity, emphasizing this feature's importance.

Substituents on the Aromatic Ring : Adding substituents to the phenyl ring can significantly alter activity. For example, in a series of triazole-phenol inhibitors of MIF, extending an aliphatic substitution at the 4-position of the triazole ring from a propyl to a pentyl group dramatically increased inhibitory activity. rug.nl

Side Chain Modifications : For derivatives of 4-(2-amino-1-hydroxyethyl)phenol acting as β2 adrenergic receptor agonists, the nature of the substituent on the amino group is critical for potency and selectivity. nih.gov

The following table summarizes key SAR findings for derivatives based on the this compound scaffold.

| Scaffold/Derivative Class | Structural Modification | Biological Target/Activity | Observed Outcome | Reference |

|---|---|---|---|---|

| This compound | Comparison to 4-ethylphenol (lacks side-chain -OH) | General Bioactivity | Reduced activity in the 4-ethylphenol analog, highlighting the importance of the side-chain hydroxyl group. | |

| 4-(1,2,3-Triazole)phenol derivatives | Varying alkyl chain length on the triazole ring | Macrophage Migration Inhibitory Factor (MIF) | Optimal activity observed with a 5 or 6-carbon aliphatic tail; longer (octyl) or shorter (propyl) chains were less effective. | rug.nl |

| (1,4-Disubstituted)-1,2,3-triazole derivatives | Addition of a phenyl-ethanol group to the triazole ring | Estrogen Receptor Beta (ERβ) | The 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol analog showed the highest potency (EC50 = 1.59 µM). | semanticscholar.org |

| 4-(2-Amino-1-hydroxyethyl)phenol derivatives | Modification of the N-substituent on the amino group | β2 Adrenergic Receptor | The nature of the substituent on the nitrogen atom is a key determinant of agonist activity. |

Design and Synthesis of Analogs with Modified Substituents

Role as a Molecular Scaffold for Bioactive Compound Development

The compound this compound, a phenol derivative characterized by a 1-hydroxyethyl group at the para position, serves as a valuable molecular scaffold in the development of novel bioactive compounds. ebi.ac.uk Its structural features, including the hydroxylated phenyl ring and the chiral center of the ethyl alcohol substituent, offer multiple points for chemical modification, allowing for the synthesis of a diverse range of derivatives. Researchers utilize this core structure as a starting point or key building block in the synthesis of more complex molecules with potential therapeutic applications. chemscene.com

The this compound framework is a recurring motif in various drug discovery programs due to its favorable properties for molecular interactions. Its derivatives have been investigated for a range of therapeutic targets.

One area of significant research is in the development of antivirals. Peptidomimetics incorporating a phenoxymethyl (B101242) ketone (PMK) warhead, which included a 1-hydroxyethyl group on the phenol ring, have been synthesized and evaluated as dual-mode inhibitors against the SARS-CoV-2 main protease (Mpro) and human cathepsins. acs.org These compounds demonstrated nanomolar inhibition of their targets and effectively halted SARS-CoV-2 replication in cell cultures. acs.org

Furthermore, the scaffold has been employed in the creation of selective estrogen receptor beta (ERβ) agonists. Through click chemistry, researchers have synthesized 1,2,3-triazole derivatives starting from azidophenols and various alkynes. semanticscholar.org For instance, the reaction of 4-azidophenol with 2-methyl-3-butyn-2-ol (B105114) yields 4-(1-Methyl-1-hydroxyethyl)-1-(4-hydroxyphenyl)-1,2,3-triazole, a compound investigated for its potential as an ERβ agonist. semanticscholar.org

The table below summarizes examples of derivatives based on the this compound scaffold and their exploration in drug discovery.

| Derivative Class | Target/Application | Research Finding |

| Phenoxymethyl Ketones (PMKs) | SARS-CoV-2 Mpro, Human Cathepsins | Demonstrated nanomolar inhibition and effective viral replication inhibition in cell culture. acs.org |

| 1,2,3-Triazoles | Estrogen Receptor Beta (ERβ) Agonists | Synthesized via click chemistry to explore selective receptor modulation. semanticscholar.org |

In oncology research, derivatives structurally related to this compound have shown promise. Synephrine (B1677852), which shares the same core phenolic ethanolamine (B43304) backbone, has been used as a template to develop novel selective estrogen receptor and glucocorticoid receptor agonists (SEGRAs). nih.govresearchgate.net Researchers synthesized a series of these derivatives and tested their anti-cancer effects in vitro on leukemia (K562) and lymphoma (Granta) cell lines. nih.govresearchgate.net

One such derivative, 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol, exhibited cytotoxic activity in the micromolar range against these cancer cells. nih.govresearchgate.net Another compound, 2-(hexylamino)-1-(4-nitrophenyl)ethanol, also demonstrated cytotoxicity. nih.govresearchgate.net These studies underscore a positive correlation between the lipophilicity of the synephrine analogs and their biological activity. nih.gov The research highlights how modifications to the core scaffold can yield compounds with significant antiproliferative and cytotoxic properties against specific cancer cells. core.ac.uk

The potential of this compound derivatives in stem cell research is an emerging area of investigation. While direct studies are limited, preliminary research on related phenolic compounds suggests possible applications. For instance, certain phenol derivatives have been noted to have an effect on mesenchymal stem cells. researchgate.net Given that stem cell derivatives are increasingly studied for their role in treating inflammatory diseases and for regenerative medicine, the immunomodulatory properties associated with phenolic structures could be a valuable area for future research. frontiersin.orgfrontiersin.org

Table 1: Examples of Synephrine Derivatives and their In Vitro Anti-Cancer Activity

| Compound | Modifications to Core Scaffold | Cell Lines Tested | Cytotoxic Activity |

|---|---|---|---|

| 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol | Phenyl group benzylated, amino group substituted with hexyl | K562 (Leukemia), Granta (Lymphoma) | ~13 µM concentration after 24h. nih.govresearchgate.net |

| 2-(hexylamino)-1-(4-nitrophenyl)ethanol | Phenolic hydroxyl replaced with nitro group, amino group substituted with hexyl | K562 (Leukemia), Granta (Lymphoma) | 50-70 µM concentration. nih.govresearchgate.net |

The structural motif of this compound is relevant in neuroscience and immunology research. In neuroscience, structurally similar compounds are known to possess neuroprotective properties. For example, 4-hydroxybenzyl alcohol has been shown in studies to prevent hippocampal cell death after ischemia and to protect against transient focal cerebral ischemia in animal models. chemchart.com The phenolic ethanol (B145695) structure is also a key feature in the metabolism of catecholamine neurotransmitters; for instance, 3,4-dihydroxyphenylethanol (DOPET) is a metabolite of dopamine. researchgate.net This suggests that synthetic derivatives of this compound could potentially interact with neurological pathways.

In the context of immunology, the development of derivatives that act as selective glucocorticoid receptor agonists (SEGRAs) is highly relevant. nih.govresearchgate.net Glucocorticoid receptors are crucial in modulating inflammatory pathways. A derivative named CpdA-03, or 4-(1-hydroxy-2-(piperidin-1-yl)ethyl)phenol, demonstrated superior stability and affinity for the glucocorticoid receptor compared to earlier compounds, and showed anti-lymphoma properties. nih.gov This highlights the potential of using the this compound scaffold to design novel anti-inflammatory agents. The immunomodulatory properties of mesenchymal stem cells (MSCs), which are a focus of therapeutic research for inflammatory diseases, could also be influenced by phenolic compounds, presenting another avenue for investigation. frontiersin.org

Advanced Analytical and Spectroscopic Research Methodologies for 4 1 Hydroxyethyl Phenol

Application of High-Resolution Spectroscopy in Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-(1-Hydroxyethyl)phenol. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds in solution. weebly.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

1D NMR spectra, such as ¹H and ¹³C NMR, offer initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the two hydroxyl protons (phenolic and alcoholic).

Advanced 2D NMR techniques are employed to establish the connectivity between atoms. weebly.comnih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a correlation between the methine proton of the ethyl group and the adjacent methyl protons, confirming the hydroxyethyl (B10761427) side chain structure. It would also show correlations between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon atom that has attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbon atoms over two or three bonds. It is crucial for piecing together the molecular skeleton by connecting fragments, for instance, linking the ethyl side chain to the correct position on the phenol (B47542) ring. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, which can help confirm the three-dimensional structure. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Phenolic -OH | 4.5 - 8.0 | - | Broad singlet, position is concentration and solvent dependent. |

| Aromatic CH (ortho to -OH) | 6.7 - 6.9 | ~115 | Doublet, coupled to meta protons. |

| Aromatic CH (meta to -OH) | 7.1 - 7.3 | ~128 | Doublet, coupled to ortho protons. |

| Alcoholic -OH | 1.5 - 4.0 | - | Broad singlet or doublet, depends on coupling and exchange rate. |

| Methine CH | 4.7 - 5.0 | ~70 | Quartet, coupled to methyl protons. |

| Methyl CH₃ | 1.3 - 1.5 | ~25 | Doublet, coupled to the methine proton. |

| Quaternary C (C-OH) | - | ~156 | Aromatic carbon attached to the phenolic hydroxyl group. |

| Quaternary C (C-CH(OH)CH₃) | - | ~135 | Aromatic carbon attached to the hydroxyethyl group. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high confidence. For this compound (C₈H₁₀O₂), HRMS can differentiate it from other compounds with the same nominal mass but different elemental formulas.

Techniques such as Time-of-Flight (ToF) or Orbitrap mass analyzers, often coupled with Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS), provide mass accuracy typically within 5 ppm. researchgate.netdaneshyari.com This level of precision is sufficient to confirm the molecular formula C₈H₁₀O₂. HRMS also reveals the isotopic distribution pattern, which must match the theoretical pattern for a molecule containing eight carbon atoms. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule, providing further structural information based on the observed fragmentation patterns. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₈H₁₀O₂ |

| Nominal Mass | 138 |

| Monoisotopic Mass | 138.06808 |

| [M+H]⁺ Ion | 139.07536 |

| [M+Na]⁺ Ion | 161.05729 |

| [M-H]⁻ Ion | 137.06080 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups within a molecule. up.ac.za The analysis of this compound by these methods reveals characteristic absorption or scattering bands corresponding to its specific structural features.

O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H stretch typically appears as a broad band in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding. The alcoholic O-H stretch appears in a similar region (3200-3650 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretch is typically found around 1200-1260 cm⁻¹, while the alcoholic C-O stretch appears in the 1000-1150 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the precise assignment of vibrational modes. wu.ac.thresearchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| Phenolic O-H Stretch (H-bonded) | 3200 - 3600 | IR (Broad) |

| Alcoholic O-H Stretch | 3200 - 3650 | IR (Broad) |

| Aromatic C-H Stretch | 3010 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1620 | IR, Raman (Strong) |

| C-O Stretch (Phenolic) | 1200 - 1260 | IR (Strong) |

| C-O Stretch (Alcoholic) | 1000 - 1150 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 810 - 850 | IR (Strong) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various matrices.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively used for the analysis of phenolic compounds. biosynth.com

Gas Chromatography (GC): GC analysis of phenols can be performed directly or after derivatization. epa.gov Direct analysis on a polar capillary column (e.g., those with a phenyl methyl siloxane stationary phase) coupled with a Flame Ionization Detector (FID) is possible. itesm.mxnih.gov However, the high polarity and potential for thermal degradation of phenols can lead to poor peak shape and reduced sensitivity. To overcome this, derivatization is often employed. The hydroxyl groups can be converted into less polar ethers (e.g., by methylation) or esters, which improves chromatographic performance. epa.gov

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common LC method for analyzing this compound. nih.gov Separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. daneshyari.comnih.gov Detection is commonly performed using a UV detector, as the phenol ring provides strong chromophores. LC coupled with mass spectrometry (LC-MS) offers higher selectivity and sensitivity. daneshyari.combiosynth.com

Table 4: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| GC | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | FID or MS |

| LC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., 275 nm) or MS |

Enantioselective Chromatography for Chiral Purity Determination

The secondary alcohol group in this compound creates a chiral center, meaning the compound exists as a pair of enantiomers: (R)-4-(1-Hydroxyethyl)phenol and (S)-4-(1-Hydroxyethyl)phenol. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.) or chiral purity is critical, particularly in pharmaceutical and biocatalytic research. nih.govgoogle.com

Enantioselective chromatography, using either GC or LC with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. researchgate.netnih.gov

Chiral HPLC: This involves using columns packed with a CSP. These phases are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), which can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Chiral GC: For GC analysis, the enantiomers are typically derivatized first (e.g., acylation) and then separated on a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

The development of these methods is crucial for monitoring asymmetric syntheses or enzymatic resolutions that aim to produce one enantiomer selectively. google.comnih.gov

Online Reaction Monitoring using Chromatographic Methods

Online and inline process analytical technologies (PAT) are crucial for the real-time monitoring of chemical reactions, providing extensive data for kinetic modeling and process optimization. In the synthesis of this compound, particularly through the hydrogenation of 4-hydroxyacetophenone, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental.

Dynamic flow experiments for the gas-liquid hydrogenation of 4-hydroxyacetophenone have been conducted using a setup that incorporates both inline and online PAT to monitor the reaction composition in real time. researchgate.net In such a system, a liquid stream from an HPLC pump is mixed with hydrogen gas and directed into a reactor. researchgate.net The output stream is then analyzed online, providing a continuous flow of data on the concentrations of reactants, intermediates, and the final product, this compound. researchgate.netrsc.org This approach generates large datasets essential for developing accurate kinetic models. rsc.org

Mobile reaction monitoring tools, often consisting of a cart-mounted microfluidic HPLC instrument with an automated sampling and dilution module, have been developed for this purpose. researchgate.net These systems can automatically draw microliter-sized aliquots from a reaction, quench the reaction if necessary, dilute the sample, and inject it into the HPLC. researchgate.net This allows for extensive monitoring of even small-scale reactions with sampling intervals as short as four minutes. researchgate.net

The combination of online HPLC with other analytical techniques, such as Nuclear Magnetic Resonance (NMR), creates a powerful platform for understanding pharmaceutical reaction processes. nih.gov While HPLC with UV detection is common, response factors can vary significantly between different compounds. nih.gov By using NMR as a mass detector, a UV response factor can be determined to accurately correct the HPLC data, enabling quantitative analysis without the immediate need for isolated reference standards. nih.gov

For the analysis of this compound and its precursor, 4-hydroxyacetophenone, reverse-phase HPLC methods are typically employed. sielc.com These methods are scalable and can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: Online Chromatographic Monitoring of 4-Hydroxyacetophenone Hydrogenation

| Parameter | Technique | Application | Key Findings | Reference |

|---|---|---|---|---|

| Reaction Monitoring | Online HPLC | Monitoring the hydrogenation of 4-hydroxyacetophenone in a dynamic flow reactor. | Provides real-time concentration data of reactants, intermediates, and products, enabling the development of detailed kinetic models. | researchgate.netrsc.org |

| Automated Sampling | Mobile Microfluidic HPLC | Automated, tethered sampling, dilution, and analysis of reaction aliquots. | Allows for high-frequency sampling (every ~4 mins) from small volume reactions, providing a detailed reaction progress profile. | researchgate.net |

| Quantitative Analysis | Online HPLC combined with online NMR | Correction of HPLC-UV data for accurate quantitative analysis during process development. | NMR acts as a mass detector to establish relative response factors, improving the accuracy of HPLC data when reference standards are unavailable. | nih.gov |

| Separation Method | Reverse-Phase HPLC | Analysis of 4-hydroxyacetophenone and its derivatives. | A simple and scalable method suitable for routine analysis and preparative separation. | sielc.com |

In Situ and Operando Studies of Reactions and Transformations

In situ and operando spectroscopic techniques are indispensable for observing molecular transformations directly within the reaction environment, offering profound insights into reaction mechanisms, catalyst behavior, and the dynamics of material formation. These methods eliminate the need for sample extraction, which can alter the state of the species being studied.

The synthesis of this compound from 4-hydroxyacetophenone is a model reaction for studying catalytic transfer hydrogenation. Operando spectroscopy, which involves analyzing the catalyst and reacting species under actual reaction conditions, has been pivotal in elucidating the mechanisms of these complex transformations.

A combination of high-resolution FlowNMR and FlowUV-Vis spectroscopies, coupled with online headspace mass spectrometry and chiral HPLC, has been used to study the transfer hydrogenation of acetophenone (B1666503) derivatives. rsc.org This multi-technique approach allows for the simultaneous tracking of catalyst speciation, product formation, and hydrogen evolution. rsc.org For instance, in the transfer hydrogenation catalyzed by ruthenium complexes, operando ¹H NMR spectroscopy can quantitatively monitor key intermediates like the ruthenium-hydride complex. rsc.orgacs.org This real-time data, when combined with kinetic analysis, reveals complex catalyst deactivation and inhibition pathways that would be difficult to discern from offline analysis alone. acs.orgresearchgate.net

Furthermore, in situ FTIR spectroscopy is a powerful tool for monitoring reactions at solid/liquid interfaces, providing real-time information on reaction kinetics and mechanisms. mdpi.com While specific in situ FTIR studies on this compound synthesis are not detailed in the provided results, the technique is widely applicable to similar catalytic systems.

Table 2: Real-Time Spectroscopic Monitoring of Ketone Hydrogenation

| Methodology | Target Reaction | Key Insights | Reference |

|---|---|---|---|

| Operando FlowNMR, FlowUV-Vis, MS, and online HPLC | Transfer hydrogenation of acetophenone from formic acid/triethylamine. | Revealed a gradual switch from formic acid dehydrogenation to hydrogen transfer, mediated by the same Ru-hydride complex. Identified a Ru-formate species as the major catalyst intermediate. | rsc.org |

| Operando ¹H NMR Spectroscopy | Transfer hydrogenation of aryl ketones using [(arene)(TsDPEN)RuCl] complexes. | Allowed for quantitative monitoring of the key Ru-H intermediate. Revealed two independent catalyst deactivation pathways involving excess base and inherent first-order decay of the active hydride. | acs.orgresearchgate.net |

| Multi-technique operando monitoring | Catalytic transfer hydrogenation in general. | Provides a kinetic correlation between catalyst speciation and product formation, moving from empirical optimization to knowledge-based design. | rsc.org |

This compound, with its bifunctional nature (a phenolic hydroxyl group and an alcoholic hydroxyl group), can serve as a monomer or crosslinking agent in the synthesis of various polymers, such as polyurethanes and polyesters. The dynamic characterization of these polymerization processes is essential for controlling the final properties of the material.

While direct studies monitoring this compound in material science processes are not extensively detailed in the search results, the methodologies for such characterization are well-established for similar phenolic compounds and polymer systems. Techniques like in situ FT-IR spectroscopy are used to monitor interfacial polymerization in real-time, tracking the growth of polymer films and the consumption of monomers. mdpi.com For example, this method has been applied to observe the formation of polyamide layers, successfully validating the effect of additives on the reaction rate. mdpi.com

In the synthesis of ordered poly(urethane-urea)s, 4-aminophenylethyl alcohol, a compound structurally related to this compound, is used as a monomer. acs.org The polymerization is typically monitored through traditional methods like IR and NMR spectroscopy on the final product, but dynamic characterization techniques could provide deeper insights into the reaction kinetics and structural evolution. acs.org

The characterization of crosslinked polymer networks, which are insoluble, presents unique challenges that necessitate specialized techniques. rsc.org Dynamic Mechanical Analysis (DMA) can be used to study the evolution of a network's mechanical properties, such as modulus, as crosslinking proceeds or as the network responds to stimuli like heat. rsc.org For instance, DMA has been used to show an increase in modulus upon heating a dynamically crosslinked polymer, indicating the conversion of loops into effective crosslinks. rsc.org Spectroscopic methods like solid-state NMR and IR spectroscopy are also vital for analyzing the functional groups and the degree of crosslinking within the final network structure. rsc.orgnih.gov

Computational Chemistry and Theoretical Modeling of 4 1 Hydroxyethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(1-Hydroxyethyl)phenol at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. irjweb.com By optimizing the geometry of this compound, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), key electronic properties can be determined. sci-hub.se The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy of the HOMO is directly related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. irjweb.comijarset.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, which is rich in π-electrons, while the LUMO distribution can vary. These calculations help in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for a Representative Phenolic Compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.2 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.4 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 |

| Electron Affinity (A) | -ELUMO | 1.2 to 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.0 |

Note: Values are representative for simple phenolic compounds and can vary based on the specific derivative and the level of theory used in the calculation. irjweb.comijarset.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including FT-IR, Raman, and UV-Vis spectra. nih.gov DFT calculations can compute the vibrational frequencies of this compound. ijaemr.com These theoretical frequencies, often scaled by a factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra to provide detailed assignments for the observed vibrational bands. nih.govnih.gov This is particularly useful for assigning complex fingerprint regions and understanding the vibrational modes associated with specific functional groups, such as the O-H stretching of the phenolic and alcohol groups, and the C-O stretching vibrations. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.netnih.gov These calculations can determine the excitation energies and oscillator strengths of electronic transitions, typically π→π* and n→π* transitions in phenolic compounds. mdpi.com The predicted maximum absorption wavelengths (λmax) can be compared with experimental data, and analysis of the molecular orbitals involved in these transitions helps to characterize their nature. uninsubria.it

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies for Phenolic O-H Group

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT/B3LYP) Unscaled (cm-1) | Calculated (DFT/B3LYP) Scaled (cm-1) |

|---|---|---|---|

| Phenolic O-H Stretch | ~3400 | ~3830 | ~3700 |

| Alcohol O-H Stretch | ~3350 | ~3630 | ~3510 |

Note: Values are illustrative, based on typical results for similar molecules. The discrepancy between experimental and calculated values is systematic and is often corrected using a scaling factor. nih.gov

Analysis of Reaction Energetics and Transition States

Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine reaction mechanisms, activation energies, and reaction rates. usda.govroyalsocietypublishing.org

For instance, the oxidation of the secondary alcohol in the hydroxyethyl (B10761427) group to form 4-acetylphenol can be modeled. DFT calculations can locate the transition state structure for this transformation and compute the energy barrier, providing insight into the reaction's feasibility and kinetics. nih.gov Similarly, reactions involving the phenolic hydroxyl group, such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) with radicals, can be investigated. nih.gov Studies on the reaction of phenols with hydroxyl radicals show that DFT can predict branching ratios for different reaction pathways, such as addition to the aromatic ring versus hydrogen abstraction from the hydroxyl group. nih.govresearchgate.netcanada.ca These calculations are crucial for understanding the antioxidant behavior of phenolic compounds and their degradation pathways in various environments. sci-hub.se

Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Phenol derivative + Oxidant) | 0.0 |

| 2 | Transition State (TS1) | +15.5 |

| 3 | Intermediate | -5.2 |

| 4 | Transition State (TS2) | +8.1 |

| 5 | Products | -20.7 |

Note: This table provides a hypothetical energy profile for a multi-step reaction, demonstrating how computational chemistry can map reaction pathways. Actual values are highly dependent on the specific reaction and computational level. usda.govroyalsocietypublishing.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. This approach is governed by a force field, a set of parameters that defines the potential energy of the system.

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the orientation of the flexible hydroxyethyl side chain, can be significantly influenced by the surrounding solvent. MD simulations in explicit solvent models can reveal how different solvent environments affect the molecule's structure and dynamics. nih.govacs.org

In a non-polar solvent, intramolecular hydrogen bonding between the alcoholic hydroxyl group and the π-system of the phenyl ring or the phenolic oxygen might be favored. In polar protic solvents like water or methanol (B129727), this intramolecular bond may be disrupted in favor of stronger intermolecular hydrogen bonds between the solute's hydroxyl groups and the solvent molecules. acs.org MD simulations can quantify the probability of different conformational states and analyze the solute-solvent radial distribution functions to understand the structuring of the solvent around the molecule. nih.govresearchgate.net These simulations provide insights into solubility and how the solvent mediates the molecule's interactions with other species. copernicus.org

Interactions with Polymer Matrices and Biological Targets

MD simulations are invaluable for studying how this compound interacts with more complex environments like polymer matrices or the active sites of biological macromolecules. chemrxiv.org

Polymer Matrices: In simulations with polymers, this compound can be modeled as a small molecule dopant or a component in a resin. 1-act.comresearchgate.net MD can be used to calculate properties like the binding energy between the molecule and the polymer chains and its diffusion coefficient within the matrix. rsc.org The simulations can reveal specific interactions, such as hydrogen bonds between the hydroxyl groups of the phenol and polar groups on the polymer, or π-π stacking between the phenyl ring and aromatic moieties in the polymer. Understanding these interactions is crucial for designing polymer composites with desired physical properties. nih.gov

Biological Targets: Molecular docking, often used in conjunction with MD simulations, can predict the preferred binding orientation of this compound to a biological target, such as an enzyme or receptor. For example, studies on the structurally similar neurotransmitter octopamine (B1677172) (4-(2-amino-1-hydroxyethyl)phenol) have used docking and MD to investigate its interaction with the β-1 adrenergic receptor. researchgate.net Such simulations identify key interacting amino acid residues and calculate the binding free energy, providing a mechanistic hypothesis for the molecule's biological activity. jksus.org The stability of the ligand-protein complex can be assessed over the course of an MD simulation by monitoring parameters like root-mean-square deviation (RMSD) and the persistence of hydrogen bonds.

Table 4: Representative Molecular Docking Results for a Phenolic Ligand with a Biological Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -7.0 to -9.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated from binding energy | Micromolar (µM) range |

| Interacting Residues | Key amino acids in the binding pocket | Asp, Ser, Phe, Tyr, Asn |

| Interaction Types | Types of non-covalent bonds formed | Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions |

Note: Data are illustrative, based on docking studies of similar phenolic compounds with protein targets. researchgate.netjksus.orgtandfonline.com

In Silico Design and Virtual Screening of Derivatives